molecular formula C16H26Cl2N2 B1378582 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride CAS No. 1461715-38-7

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Cat. No.: B1378582
CAS No.: 1461715-38-7
M. Wt: 317.3 g/mol
InChI Key: ZTDVYGDZDJADPW-UHFFFAOYSA-N
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Description

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a chemical compound with the molecular formula C16H24N2 and a molecular weight of 244.38 g/mol for the free base . This research chemical belongs to the tetrahydroquinoline (THQ) and piperidine structural classes, which are prominent scaffolds in medicinal chemistry and pharmacology. Compounds featuring the tetrahydroquinoline structure have been identified as key pharmacophores in the development of ligands for central nervous system (CNS) targets . Specifically, tetrahydroquinoline derivatives have been extensively investigated as mixed-efficacy μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists, a profile associated with potentially improved analgesic properties with reduced side effects . The structural motif of piperidine substituted with an ethyl group at the 2-position, as found in this compound, contributes to its stereoelectronic properties and may influence its binding affinity and selectivity toward biological targets. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various in vitro assay systems. Researchers utilize this compound primarily as a chemical intermediate or as a reference standard in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for neurological disorders . Its structure is provided in the SMILES notation: CCC1CCCCN1C2=CC3=C(C=C2)NCCC3 . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-(2-ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.2ClH/c1-2-14-7-3-4-11-18(14)15-8-9-16-13(12-15)6-5-10-17-16;;/h8-9,12,14,17H,2-7,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDVYGDZDJADPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC3=C(C=C2)NCCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride is a compound derived from the tetrahydroquinoline class of alkaloids. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables summarizing its effects.

  • Molecular Formula : C13H18Cl2N
  • Molecular Weight : 253.19 g/mol
  • CAS Number : Not specifically listed but related to tetrahydroquinoline derivatives.

Tetrahydroquinolines, including the compound , often interact with various biological targets. The mechanisms include:

  • Inhibition of Enzymatic Activity : Many tetrahydroquinolines act as inhibitors of specific enzymes involved in signaling pathways. For example, compounds similar to 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline have been shown to inhibit cAMP-binding proteins like Epac, which are crucial in cellular signaling related to cardiac hypertrophy and tumor invasion .
  • Neurotransmitter Modulation : Tetrahydroquinolines may influence neurotransmitter systems by modulating dopamine levels or acting on serotonin receptors .

Biological Activities

Research on the biological activities of this compound suggests several potential effects:

Antitumor Activity

Studies indicate that tetrahydroquinoline derivatives may exhibit antitumor properties. For instance:

  • Case Study : A study involving a tetrahydroquinoline analog demonstrated significant inhibition of tumor cell proliferation through the modulation of signaling pathways associated with cell survival and apoptosis .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties:

  • Mechanism : By interacting with dopamine receptors and influencing neurotrophic factors, it may protect against neurodegenerative processes .

Antimicrobial Properties

Some derivatives have shown promise as antimicrobial agents:

  • Research Findings : Tetrahydroquinoline compounds have been evaluated for their antibacterial and antifungal activities against various pathogens .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cell proliferation
NeuroprotectiveModulation of dopamine levels
AntimicrobialActivity against bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with two closely related derivatives (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Substituent Position/Type Storage Conditions Hazard Class
6-(2-Ethylpiperidin-1-yl)-1,2,3,4-THQ dihydrochloride Not explicitly reported Inferred ~315-325 Unknown 6-position: 2-ethylpiperidin-1-yl Room temperature* Irritant*
1-(4-Piperidinylmethyl)-1,2,3,4-THQ dihydrochloride C₁₅H₂₄Cl₂N₂ 303.27 1220037-65-9 1-position: 4-piperidinylmethyl Room temperature Irritant
6-(Piperidin-4-yl)-1,2,3,4-THQ dihydrochloride Inferred C₁₄H₂₀Cl₂N₂ Inferred ~295-305 1507701-62-3 6-position: piperidin-4-yl Industrial-grade Not specified

Note: Properties marked with * are inferred based on structural similarity to referenced compounds.

Key Observations:
  • This could influence blood-brain barrier penetration in pharmacological applications.
  • Molecular Weight : The ethyl substituent likely increases molar mass relative to the piperidin-4-yl analog, aligning with the trend observed in and .
  • Synthesis Complexity: Enzymatic methods (e.g., lipase-catalyzed resolution) are used for chiral tetrahydroquinoline alcohols , but alkylation or nucleophilic substitution routes are probable for piperidine-substituted derivatives like the target compound.

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are unavailable, insights can be drawn from related compounds:

  • 1-(4-Piperidinylmethyl)-1,2,3,4-THQ dihydrochloride: Piperidinylmethyl derivatives are often explored as serotonin or dopamine receptor ligands due to their ability to mimic endogenous amine structures .

Preparation Methods

Conventional Synthetic Routes

Traditional synthesis of tetrahydroquinoline derivatives, including the target compound, generally involves multi-step procedures:

  • Cyclization and Alkylation : Formation of the tetrahydroquinoline core often begins with an intramolecular cyclization of suitable precursors such as aminoalkylbenzenes or related intermediates. Alkylation with ethylpiperidine derivatives introduces the piperidine moiety at the 6-position.

  • Functional Group Transformations : Subsequent steps include reduction, amidation, or sulfonylation to install the desired substituents. For example, N-alkylation of tetrahydroquinoline with ethylpiperidine halides or related electrophiles is common.

  • Protection/Deprotection Strategies : Use of protecting groups like Boc ensures selectivity during multi-step sequences, with subsequent deprotection under acidic conditions.

Modern Mechanochemical Methods

Recent advances highlight mechanochemistry as a sustainable alternative to classical solution-based synthesis:

  • Mechanochemical Synthesis : Utilizes ball milling techniques to facilitate reactions without solvents, reducing toxic waste and improving yields. A multistep solid-state approach was successfully employed for compounds similar to the target, such as PZ-1190, which shares structural motifs with the compound of interest.

  • Procedure Highlights :

    • Reduction of Precursors : Boc-l-β-homoproline and other amino acid derivatives are reduced using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ball mills, often with carbonyldiimidazole (CDI) as a coupling agent.
    • Oxidation and Reductive Amination : Primary alcohols are oxidized with oxidants like 2-iodoxybenzoic acid (IBX), followed by reductive amination with suitable amines such as 1-(benzo[thio]phen-4-yl)piperazine.
    • Sulfonylation and Deprotection : Sulfonyl chlorides are reacted with amines in solid-state conditions, often using inorganic bases like potassium carbonate (K₂CO₃), to introduce sulfonamide groups efficiently.
  • Advantages :

    • Enhanced Yield and Purity : The mechanochemical process yields high-purity products with fewer purification steps.
    • Environmental Benefits : Significant reduction in solvent use and waste, as evidenced by an 11-fold decrease in E-factor compared to thermal methods.

Specific Synthetic Pathway for the Target Compound

Based on the synthesis of structurally related compounds, a plausible route involves:

  • Step 1: Formation of the Tetrahydroquinoline Core

    • Cyclization of suitable aminoalkyl precursors under acidic or thermal conditions, or via microwave-assisted methods to accelerate the process.
  • Step 2: N-Alkylation with Ethylpiperidine

    • Alkylation of the tetrahydroquinoline nitrogen with an ethylpiperidine halide or sulfonate ester, often in the presence of bases like potassium carbonate or cesium carbonate in polar aprotic solvents or via mechanochemistry.
  • Step 3: Functionalization at the 6-Position

    • Introduction of the piperidin-1-yl group at the 6-position can be achieved through nucleophilic substitution or via a multistep sequence involving halogenation followed by substitution.
  • Step 4: Final Purification

    • The product is isolated through filtration, washing, and minimal chromatographic purification, with high yields reported in mechanochemical protocols.

Data Tables Summarizing Preparation Methods

Method Type Key Reagents & Conditions Advantages Typical Yield Notes
Classical Solution-Based Aminoalkyl precursors, acid catalysts, reflux, protection/deprotection Well-established, scalable 40-70% Uses solvents, longer reaction times, multiple purification steps
Mechanochemical (Ball Milling) Amino acids, CDI, NaBH₄, K₂CO₃, sulfonyl chlorides, stainless steel jars Environmentally friendly, higher yields, less solvent 80-94% Rapid reactions, high purity, lower waste
Microwave-Assisted Synthesis Precursors with microwave irradiation at 100-200°C Reduced reaction times, higher yields 60-85% Suitable for rapid synthesis of intermediates

Research Findings and Trends

  • Sustainability : Mechanochemistry significantly reduces the environmental footprint, with metrics such as Ecoscale scores exceeding 65, indicating greener processes.

  • Efficiency : The solid-state approach often shortens reaction times from hours to minutes and improves overall yields.

  • Versatility : The methods accommodate various functional groups, enabling diverse substitution patterns on the tetrahydroquinoline scaffold.

  • Scalability : While laboratory-scale mechanochemical synthesis is well-established, scale-up remains an active area of research, with promising developments in continuous-flow ball milling systems.

Q & A

Basic: What are the optimal synthetic conditions for 6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride?

Answer:
The synthesis involves intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl) derivatives. Key steps include:

  • Reaction conditions : Heating with epichlorohydrin (120–140°C, 12–24 hrs) to form the tetrahydroquinoline core.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization in ethanol/HCl to isolate the dihydrochloride salt .
  • Yield optimization : Excess epichlorohydrin (3–5 eq.) improves cyclization efficiency.

Basic: What key analytical techniques validate the compound’s structure?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethylpiperidinyl group at C6).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 303.2).
  • X-ray crystallography : Resolves stereochemistry and crystal packing (applied to analogous tetrahydroquinoline derivatives) .

Basic: How is preliminary biological activity assessed?

Answer:

  • In vitro receptor binding assays : Screen for affinity toward CNS targets (e.g., dopamine or serotonin receptors) using radioligand displacement (IC50_{50} values).
  • Functional assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells .

Advanced: How do structure-activity relationship (SAR) studies guide potency enhancement?

Answer:

Substituent Modification Impact on Activity Example
Ethyl group at piperidine (C2)Increased lipophilicity and blood-brain barrier penetration6-(2-Ethylpiperidin-1-yl) derivative
Halogenation at C7Alters receptor selectivity (e.g., dopamine vs. serotonin)7-Chloro analog
Amino groups at C3Enhances hydrogen bonding with targetsMethyl 3-amino-THQ-6-carboxylate

Methodology : Systematic substitution followed by in vitro/in vivo profiling.

Advanced: How does the compound’s stability vary under physiological conditions?

Answer:

  • pH stability : Degrades rapidly in alkaline conditions (pH > 9) via piperidine ring opening. Stable in acidic buffers (pH 3–6, simulating gastric fluid).
  • Thermal stability : Decomposes above 200°C (TGA data). Store at –20°C under inert atmosphere .

Advanced: How to resolve contradictions in reported biological data?

Answer:
Conflicting results (e.g., varying IC50_{50} values) arise from:

  • Structural analogs : Minor substituent changes (e.g., ethyl vs. methyl groups) drastically alter activity .
  • Assay conditions : Differences in cell lines (CHO vs. HEK293) or buffer ionic strength.
    Resolution : Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual) .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular docking : AutoDock Vina models ligand-receptor binding (e.g., dopamine D2 receptor).
  • Molecular dynamics (MD) : Simulates binding stability over 100 ns trajectories (AMBER or GROMACS).
  • ADMET prediction : SwissADME estimates bioavailability and toxicity .

Advanced: What analytical strategies detect degradation products?

Answer:

  • HPLC-DAD/UV : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) resolves degradation peaks.
  • LC-MS/MS : Identifies hydrolyzed products (e.g., free tetrahydroquinoline or ethylpiperidine fragments) .

Advanced: How to validate target engagement in complex biological systems?

Answer:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD values).
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • In vivo PET imaging : Radiolabeled analogs (e.g., 11^{11}C) track brain uptake .

Advanced: What challenges arise during scale-up synthesis?

Answer:

  • Impurity control : Byproducts (e.g., dimerized intermediates) require gradient HPLC purification.
  • Salt formation : Dihydrochloride crystallization demands strict stoichiometry (2 eq. HCl in ethanol).
  • Yield drop : Mitigate via high-purity starting materials and inert reaction conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
6-(2-Ethylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

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